![molecular formula C8H4ClN3 B3174618 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-81-3](/img/structure/B3174618.png)

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Overview

Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used as a unique chemical in early discovery research .

Molecular Structure Analysis

The molecular structure of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position . The compound has a molecular weight of 152.58 .Physical And Chemical Properties Analysis

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a solid substance . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . The compound has a molar refractivity of 41.5±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 107.0±3.0 cm3 .Scientific Research Applications

- Targeted Kinase Inhibitors : Researchers have explored the use of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a scaffold for designing kinase inhibitors. Its structural features make it suitable for modulating kinase activity, potentially leading to novel anticancer or anti-inflammatory drugs .

- Anti-Tumor Activity : Investigations into the biological effects of this compound have revealed promising anti-tumor properties. It may inhibit tumor cell growth and metastasis .

- Building Block for Heterocyclic Compounds : Chemists have employed 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures .

- Luminescent Materials : Researchers have investigated the luminescent properties of derivatives based on this pyrrolopyridine scaffold. These materials could find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) .

- Pesticide Development : The compound’s unique structure has attracted attention in the field of agrochemicals. Scientists explore its potential as a lead compound for developing novel pesticides or herbicides .

- Cell Migration and Invasion : In vitro studies have examined the effect of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile on cell migration and invasion. Understanding its impact on cellular processes is crucial for various biological applications .

- Crystal Structure Determination : Researchers have synthesized the dihydrochloride salt of pexidartinib, a derivative of this compound, and determined its crystal structure. Such studies contribute to our understanding of molecular interactions and solid-state properties .

Medicinal Chemistry and Drug Development

Organic Synthesis and Methodology

Materials Science and Optoelectronics

Agrochemical Research

Biological Studies

Crystallography and Solid-State Chemistry

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1h-pyrrolo[2,3-b]pyridine, have been found to inhibitHuman Neutrophil Elastase (HNE) , a potent serine protease belonging to the chymotrypsin family . HNE is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .

Mode of Action

Based on the structural similarity to other pyrrolopyridine derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding and other non-covalent interactions .

Biochemical Pathways

Related compounds have been shown to impact various cellular processes, including cell migration and invasion .

Result of Action

Related compounds have been shown to significantly reduce the migration and invasion abilities of certain cells .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

properties

IUPAC Name |

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-6-1-7-5(2-10)3-11-8(7)12-4-6/h1,3-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEPFOSHMIGVPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856878 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

CAS RN |

954112-81-3 | |

| Record name | 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

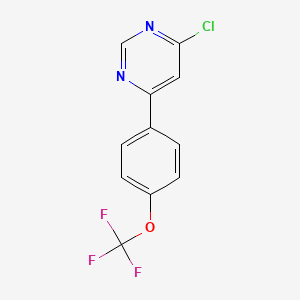

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide](/img/structure/B3174563.png)

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)